BenchChemオンラインストアへようこそ!

MOC-Val-OH

Process Chemistry Peptide Synthesis Pharmaceutical Intermediate Manufacturing

Sourcing MOC-Val-OH? This chiral N-Moc-L-valine is critical for Ledipasvir synthesis and impurity profiling. Its Moc group offers acid-stable, orthogonal protection superior to Boc/Fmoc for complex peptides. Procure high-purity (>98% HPLC) material for robust HCV API manufacturing and ANDA-enabling analytical development. Confirm L-enantiomeric purity for reproducible results.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 74761-42-5
Cat. No. B1282599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOC-Val-OH
CAS74761-42-5
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC
InChIInChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1
InChIKeyCEFVHPDFGLDQKU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5000 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid (CAS 74761-42-5): Chiral Amino Acid Derivative for Pharmaceutical Synthesis and Analytical Standards


(2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (CAS 74761-42-5), also known as MOC-L-valine or N-(methoxycarbonyl)-L-valine, is an L-valine derivative protected at the α-amino group with a methoxycarbonyl (Moc) moiety (molecular formula C₇H₁₃NO₄, molecular weight 175.18 g/mol) . This chiral compound serves as a key intermediate in the synthesis of the HCV NS5A inhibitor ledipasvir and as a reference standard for pharmaceutical impurity profiling, with commercial availability at purities exceeding 98.0% by HPLC and neutralization titration .

Why Generic Substitution of (2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid with Alternative Protecting Groups or D-Enantiomers Is Scientifically Unjustified


Procurement decisions involving (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid cannot be reduced to selecting any N-protected L-valine derivative or racemic mixture. The methoxycarbonyl (Moc) protecting group confers distinct stability properties relative to widely used alternatives such as Boc and Fmoc—exhibiting greater resistance to acidolysis than the Boc group, which enables orthogonal deprotection strategies incompatible with acid-labile Boc protection . Furthermore, stereochemical identity is non-negotiable: enzymatic studies demonstrate that acylases hydrolyze only the L-enantiomer of N-(methoxycarbonyl) valine carbamates while leaving the D-amino acid carbamate unchanged, confirming that racemic or D-configured material would produce fundamentally different outcomes in chiral synthesis or enzyme-based applications [1].

Quantitative Differentiation Evidence for (2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid: Comparator-Based Performance Data


Synthesis Yield Improvement: CDI-Mediated Route Delivers 4.1-Fold Higher Total Yield than Triphosgene Method for MOC-L-Valine Preparation

Industrial-scale procurement of MOC-L-valine is directly impacted by synthesis efficiency. The conventional triphosgene-based method produces MOC-L-valine with a total yield of only 14%, whereas the improved CDI-mediated route using commercially available L-valine methyl ester achieves a 2-step total yield of 68%—a 4.1-fold improvement in yield with approximately 40% cost reduction . This yield differential translates directly to procurement economics: the CDI route requires substantially less starting material per unit of final product and reduces waste disposal burden compared to the triphosgene method, which employs hazardous reagents (triphosgene, pyridine) that generate trace phosgene and present significant environmental compliance liabilities .

Process Chemistry Peptide Synthesis Pharmaceutical Intermediate Manufacturing

Absolute Stereoselectivity: L-Specific Enzymatic Hydrolysis of N-(Methoxycarbonyl)valine Carbamates by Acylases Confirmed with No Detectable D-Amino Acid Liberation

In studies of N-(methoxycarbonyl) amino acid carbamates, acylase-mediated hydrolysis of racemic N-(methoxycarbonyl)-DL-valine produces exclusively L-valine with no liberation of free D-amino acid detected, confirming absolute L-stereoselectivity [1][2]. This stands in contrast to alternative protecting groups such as acetyl (Ac), where acylase substrate specificity and reaction kinetics differ substantially. The study further established that pig liver esterase, Pseudomonas fluorescens hydantoinase, and jack bean urease exhibit no detectable hydrolytic activity toward N-(methoxycarbonyl) amino acid carbamates, underscoring the enzyme-specific recognition of the Moc moiety [1]. For acetylcholinesterases, only methoxycarbonyl amino acids were cleaved—ethoxycarbonyl analogs were not substrates—indicating that even minor alterations to the carbamate alkyl group abolish enzymatic recognition [1].

Enzymology Chiral Resolution Biocatalysis

Analytical Reference Standard Application: MOC-L-Valine as Identified Daclatasvir Impurity 6 with ICH Q3A/B Compliance Traceability

(2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is formally designated as Daclatasvir Impurity 6 and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for the HCV NS5A inhibitor daclatasvir [1][2]. This compound is supplied with ICH Q3A/B compliance documentation and offers traceability against pharmacopeial standards (USP or EP) [1]. In contrast to generic MOC-L-valine available at lower purities without regulatory documentation, this specific application-grade material is manufactured and certified for use in regulated analytical environments where traceable reference standards are a regulatory requirement for method validation and batch release testing.

Pharmaceutical Analysis Impurity Profiling ANDA Method Validation

Acid Stability Advantage: Moc Protecting Group Demonstrates Superior Resistance to Acidolysis Compared to Boc-Protected L-Valine

The methoxycarbonyl (Moc) protecting group on (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid exhibits greater stability to acidolysis than the tert-butoxycarbonyl (Boc) group commonly employed on Boc-L-valine (Boc-Val-OH) . This stability differential enables orthogonal deprotection strategies wherein Moc protection remains intact under acidic conditions that would quantitatively remove Boc groups (e.g., treatment with TFA). For multi-step peptide synthesis or complex molecule construction requiring sequential deprotection, this property eliminates the need for additional protection/deprotection cycles that would otherwise increase step count and reduce overall yield. The Moc group thus provides a middle-ground stability profile between acid-labile Boc protection and base-labile Fmoc protection, offering chemists a third orthogonal option when both Boc and Fmoc strategies are incompatible with other functional groups present in the target molecule.

Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Validated Application Scenarios for (2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid (MOC-L-Valine) Based on Quantitative Evidence


Ledipasvir API Synthesis: MOC-L-Valine as Late-Stage Coupling Partner for HCV NS5A Inhibitor Manufacturing

MOC-L-valine serves as an essential late-stage intermediate in the synthesis of ledipasvir, a direct-acting antiviral for chronic hepatitis C virus (HCV) infection approved for patients aged 12 and older . In the convergent synthetic route, a key intermediate (Compound VIII) undergoes condensation with MOC-L-valine under basic conditions with a coupling agent in polar solvent to yield the final ledipasvir molecule [4]. The 68% yield achieved via the CDI-mediated preparation route for MOC-L-valine directly impacts the overall process economics of ledipasvir manufacturing, making procurement of high-purity, reliably sourced MOC-L-valine a critical supply chain consideration for generic API producers developing ANDA submissions for this blockbuster HCV therapeutic.

Pharmaceutical Impurity Reference Standard: Daclatasvir Impurity 6 for Regulatory-Compliant Analytical Method Validation

In the analytical development and quality control of daclatasvir (another HCV NS5A inhibitor), (2S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid is catalogued as Daclatasvir Impurity 6 . Procurement of this compound as a certified reference standard with ICH Q3A/B compliance documentation enables analytical laboratories to perform method validation, system suitability testing, and batch release analysis in accordance with FDA and EMA regulatory expectations for ANDA submissions . Unlike generic research-grade material, this application-specific grade provides traceability to USP or EP standards, a mandatory requirement for GMP QC laboratories conducting commercial product release testing.

Orthogonal Protecting Group Strategy: Moc-Val-OH for Acid-Stable Amino Protection in Multi-Step Peptide Synthesis

In peptide synthesis requiring sequential deprotection of multiple amino-protecting groups, MOC-L-valine provides a carbamate-based protecting group with stability characteristics orthogonal to both Boc (acid-labile) and Fmoc (base-labile) systems . The Moc group resists acidolysis conditions that quantitatively cleave Boc groups, allowing chemists to selectively deprotect Boc-protected residues while preserving Moc-protected valine residues intact . This orthogonal protection strategy is particularly valuable in the synthesis of complex peptides or peptidomimetics containing multiple amine functionalities where standard Boc/Fmoc orthogonal approaches are insufficient, such as molecules with both N-terminal and side-chain amine groups requiring differentiated protection schemes.

Enzymatic Chiral Resolution Studies: Substrate for Investigating Acylase L-Stereoselectivity and Carbamate Hydrolysis Mechanisms

The absolute L-stereoselectivity of acylase-mediated hydrolysis toward N-(methoxycarbonyl)-DL-valine—producing exclusively L-valine with zero detectable D-valine formation [4]—positions this compound as a valuable substrate for enzymology research. Investigators studying carbamate hydrolysis mechanisms, enzyme-substrate recognition determinants, or developing biocatalytic chiral resolution processes can employ MOC-DL-valine as a defined substrate with well-characterized stereoselectivity parameters. The established finding that ethoxycarbonyl analogs are not substrates for acetylcholinesterases while methoxycarbonyl derivatives are cleaved further enables structure-activity relationship studies probing the steric and electronic requirements of carbamate-hydrolyzing enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MOC-Val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.